molecular formula C32H35BrO6S B11091146 5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 4-bromobenzenesulfonate

5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 4-bromobenzenesulfonate

Cat. No.: B11091146
M. Wt: 627.6 g/mol
InChI Key: GQWWLKVNDMNIRO-UHFFFAOYSA-N
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Description

5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 4-bromobenzenesulfonate is a complex organic compound with a unique structure It features a spirocyclic framework, which is a rare and interesting structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 4-bromobenzenesulfonate involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromobenzenesulfonate group can be reduced to form the corresponding benzene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can yield a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it an interesting target for synthetic chemists.

Biology

In biology, this compound could be used as a probe to study the interactions of spirocyclic compounds with biological molecules. Its unique structure may allow it to interact with proteins and other biomolecules in novel ways.

Medicine

In medicine, this compound has potential as a drug candidate. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, making it a potential lead compound for drug discovery.

Industry

In industry, this compound could be used as a precursor for the synthesis of materials with unique properties. Its spirocyclic structure may impart interesting physical and chemical properties to the materials derived from it.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In general, its unique spirocyclic structure allows it to interact with biological targets in novel ways. For example, it may bind to proteins or other biomolecules in a way that disrupts their normal function, leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds and compounds with methoxy and bromobenzenesulfonate groups. Examples include:

Uniqueness

What sets 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 4-bromobenzenesulfonate apart is its unique spirocyclic structure. This structure is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C32H35BrO6S

Molecular Weight

627.6 g/mol

IUPAC Name

[5-methoxy-2-(6-methoxyspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)phenyl] 4-bromobenzenesulfonate

InChI

InChI=1S/C32H35BrO6S/c1-36-23-11-15-26-28(20-23)38-32(19-7-4-8-30(32)31(26)17-5-3-6-18-31)27-16-12-24(37-2)21-29(27)39-40(34,35)25-13-9-22(33)10-14-25/h9-16,20-21,30H,3-8,17-19H2,1-2H3

InChI Key

GQWWLKVNDMNIRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCCCC3)C4CCCCC4(O2)C5=C(C=C(C=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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